molecular formula C3H9BNaO3 B15350282 Borate(1-),hydrotrimethoxy-,sodium(1:1),(t-4)-

Borate(1-),hydrotrimethoxy-,sodium(1:1),(t-4)-

Cat. No.: B15350282
M. Wt: 126.91 g/mol
InChI Key: ZVENNRNBYXIZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C3H9BNaO3

Molecular Weight

126.91 g/mol

InChI

InChI=1S/C3H9BO3.Na/c1-5-4(6-2)7-3;/h1-3H3;/q-1;+1

InChI Key

ZVENNRNBYXIZAI-UHFFFAOYSA-N

Canonical SMILES

[B-](OC)(OC)OC.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium trimethoxyborohydride can be synthesized through the reaction of sodium borohydride with methanol. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

NaBH4+3CH3OHNaB(OCH3)3H+3H2\text{NaBH}_4 + 3\text{CH}_3\text{OH} \rightarrow \text{NaB(OCH}_3\text{)}_3\text{H} + 3\text{H}_2 NaBH4​+3CH3​OH→NaB(OCH3​)3​H+3H2​

This reaction is usually carried out at room temperature, and the product is isolated through crystallization or other purification methods.

Industrial Production Methods

In an industrial setting, the production of sodium trimethoxyborohydride involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to handle the reagents and products safely.

Chemical Reactions Analysis

Formation via Brown-Schlesinger Process

The compound is synthesized during the Brown-Schlesinger process for sodium borohydride (NaBH₄) production. Sodium hydride (NaH) reacts with trimethyl borate (B(OCH₃)₃) in an inert solvent like tetrahydrofuran (THF):

4NaH+B(OCH3)3NaBH4+3NaOCH3(94%yield)[1]4 \, \text{NaH} + \text{B(OCH}_3\text{)}_3 \rightarrow \text{NaBH}_4 + 3 \, \text{NaOCH}_3 \quad (94\% \, \text{yield})[1]

  • Mechanism : The reaction proceeds through a disproportionation pathway :

    • Initial formation of sodium trimethoxyborohydride (Na[HB(OCH₃)₃]).

    • Disproportionation into NaBH₄ and sodium tetramethoxyborate (NaB(OCH₃)₄) .

  • Optimal Conditions :

    • Solvent : THF (≥50% by volume) .

    • Temperature : 65°C (reflux) .

    • Molar Ratio : Trimethyl borate in 150–650% stoichiometric excess .

Intermediate in Bayer Process

In the high-temperature Bayer Process (700°C), borax (Na₂B₄O₇) reacts with sodium metal and hydrogen in the presence of silica:

Na2B4O7+16Na+8H2+7SiO24NaBH4+7Na2SiO3[1]\text{Na}_2\text{B}_4\text{O}_7 + 16 \, \text{Na} + 8 \, \text{H}_2 + 7 \, \text{SiO}_2 \rightarrow 4 \, \text{NaBH}_4 + 7 \, \text{Na}_2\text{SiO}_3 \quad[1]

Sodium hydrotrimethoxyborate forms transiently during intermediate steps but decomposes rapidly at elevated temperatures (>500°C) .

Thermal Decomposition

The compound is thermally unstable above 230°C, decomposing into sodium borohydride and methoxide derivatives:

Na[HB(OCH3)3]NaBH4+NaB(OCH3)4[5]\text{Na[HB(OCH}_3\text{)}_3] \rightarrow \text{NaBH}_4 + \text{NaB(OCH}_3\text{)}_4 \quad[5]

  • Key Factors :

    • Temperature : Decomposition accelerates above 200°C.

    • Solvent : Stability is higher in anhydrous THF .

Hydrolysis

In aqueous or humid environments, it hydrolyzes to boric acid and methanol:

Na[HB(OCH3)3]+3H2ONaBO2+3CH3OH+H2[3][6]\text{Na[HB(OCH}_3\text{)}_3] + 3 \, \text{H}_2\text{O} \rightarrow \text{NaBO}_2 + 3 \, \text{CH}_3\text{OH} + \text{H}_2 \quad[3][6]

  • Hazard : Releases flammable hydrogen gas (H₂) upon water contact .

Reduction of Carbonyl Groups

Sodium hydrotrimethoxyborate acts as a selective reducing agent in organic chemistry:

RCHO+Na[HB(OCH3)3]RCH2OH+NaB(OCH3)3[6]\text{RCHO} + \text{Na[HB(OCH}_3\text{)}_3] \rightarrow \text{RCH}_2\text{OH} + \text{NaB(OCH}_3\text{)}_3 \quad[6]

  • Applications :

    • Reduces aldehydes and ketones to alcohols without affecting esters or amides .

    • Operates under mild conditions (0–25°C) in THF .

Formation of Borate Complexes

It reacts with Lewis acids (e.g., BF₃) to form stable borate adducts:

Na[HB(OCH3)3]+BF3Na[HB(OCH3)3BF3][5]\text{Na[HB(OCH}_3\text{)}_3] + \text{BF}_3 \rightarrow \text{Na[HB(OCH}_3\text{)}_3\cdot \text{BF}_3] \quad[5]

Table 2: Thermal Stability Profile

ConditionOutcome
>230°C (dry)Decomposes to NaBH₄ + NaB(OCH₃)₄
H₂O ExposureHydrolysis to H₃BO₃ + CH₃OH
Moisture-SensitiveReleases H₂ gas

Scientific Research Applications

Chemistry

In chemistry, sodium trimethoxyborohydride is used as a reducing agent in various organic synthesis reactions. It is valued for its selectivity and efficiency in reducing carbonyl compounds.

Biology and Medicine

While its primary applications are in chemistry, sodium trimethoxyborohydride can also be used in biological research for the reduction of specific biomolecules. its use in medicine is limited due to the potential toxicity of boron compounds.

Industry

In industrial applications, sodium trimethoxyborohydride is used in the production of fine chemicals, pharmaceuticals, and other specialty chemicals. Its reducing properties make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism by which sodium trimethoxyborohydride exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The boron atom in the compound facilitates this transfer, making it an effective reducing agent. The molecular targets are typically carbonyl groups in organic molecules, which are reduced to alcohols.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Sodium hydrotrimethoxyborate(1-) .
  • CAS No.: 16940-17-3 .
  • Synonyms: Sodium trimethoxyborate, Sodium hydrotrimethoxyborate, Sodiumtrimethoxyborohydride .
  • Molecular Formula : C₃H₁₀BO₃·Na or NaB(OCH₃)₃H .
  • Molecular Weight : 127.91 g/mol .

Structural Features :
The compound consists of a borate anion with three methoxy (-OCH₃) groups and one hydride (-H) ligand, coordinated to a sodium cation in a tetrahedral (T-4) geometry .

Comparison with Similar Compounds

Sodium Hydrotrimethoxyborate vs. Sodium Cyanoborohydride

Property Sodium Hydrotrimethoxyborate Sodium Cyanoborohydride
CAS No. 16940-17-3 15681-52-6 (inferred from )
Formula NaB(OCH₃)₃H NaBH₃CN
Molecular Weight 127.91 g/mol 62.84 g/mol
Key Functional Groups Methoxy, hydride Cyanide, hydride
Reactivity with Water Releases flammable gases (e.g., H₂) Releases toxic HCN gas
Primary Applications Reducing agent in organic synthesis Selective reducing agent (e.g., reductive amination)
Hazards Flammability, irritant Toxicity (cyanide release), corrosive

Structural Comparison: While both compounds are sodium borohydride derivatives, sodium hydrotrimethoxyborate substitutes three methoxy groups, whereas sodium cyanoborohydride replaces one hydride with a cyanide group. The methoxy groups in the former reduce reactivity compared to the cyanide’s electron-withdrawing effect, making sodium cyanoborohydride more selective but highly toxic .

Sodium Hydrotrimethoxyborate vs. Potassium Trifluoro(4-methoxy-2-methylphenyl)borate

Property Sodium Hydrotrimethoxyborate Potassium Trifluoro(4-methoxy-2-methylphenyl)borate
CAS No. 16940-17-3 850623-69-7
Formula NaB(OCH₃)₃H KC₈H₉BF₃O
Molecular Weight 127.91 g/mol 228.06 g/mol
Key Functional Groups Methoxy, hydride Trifluoro, 4-methoxy-2-methylphenyl
Cation Sodium Potassium
Applications Reducing agent Likely used in catalysis or as a stabilizing agent
Hazards Flammable, water-reactive Not explicitly stated; fluorine groups may pose toxicity risks

Structural Comparison :
The potassium derivative features an aromatic trifluoro-substituted phenyl group, enhancing steric bulk and electronic effects. This contrasts with the simpler methoxy-hydride structure of sodium hydrotrimethoxyborate. The potassium cation may improve solubility in polar aprotic solvents .

Sodium Hydrotrimethoxyborate vs. Sodium Borate (Borax)

Property Sodium Hydrotrimethoxyborate Sodium Borate (Borax)
CAS No. 16940-17-3 1303-96-4 (inferred from )
Formula NaB(OCH₃)₃H Na₂B₄O₇·10H₂O
Molecular Weight 127.91 g/mol 381.38 g/mol
Structure Monomeric borate with methoxy groups Polymeric tetraborate with hydroxyl groups
Reactivity with Water Violent reaction, flammable gas release Stable; forms aqueous buffer solutions
Applications Organic synthesis Cleaning agents, flame retardants
Hazards Flammable, irritant Low toxicity; irritant in high doses

Functional Contrast : Sodium hydrotrimethoxyborate is a specialized reducing agent with high reactivity, while sodium borate is a stable, naturally occurring mineral used in industrial and household applications. The latter’s polymeric structure and hydroxyl groups make it less reactive but versatile in aqueous systems .

Q & A

Q. What are the critical safety protocols for handling Borate(1-),hydrotrimethoxy-,sodium in laboratory settings?

Methodological Answer:

  • Flammability and Reactivity: The compound is highly flammable (R11) and reacts violently with water, releasing flammable gases (R15) . Use inert atmospheres (e.g., nitrogen/argon gloveboxes) and moisture-free solvents.
  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, chemical-resistant gloves (nitrile/neoprene), and safety goggles. Use face shields during transfers .
  • Storage: Store in airtight containers under inert gas, away from oxidizers and moisture. Label with UN 1409 (water-reactive metal hydride) for transport compliance .
  • Emergency Measures: For spills, use dry sand or CO₂ extinguishers. Avoid water-based extinguishers due to reactivity .

Q. How is Borate(1-),hydrotrimethoxy-,sodium utilized as a reagent in organic synthesis?

Methodological Answer:

  • Reduction Reactions: Acts as a selective reducing agent for carbonyl groups or imines. Its trimethoxy ligands may enhance steric control compared to NaBH₄, reducing side reactions .
  • Example Protocol:
    • Dissolve substrate in anhydrous THF under argon.
    • Add the compound incrementally at 0°C to control exothermic reactions.
    • Monitor via TLC or in situ NMR for completion .
  • Key Advantage: Stability in aprotic solvents, making it suitable for moisture-sensitive reactions .

Q. What analytical methods are recommended for characterizing Borate(1-),hydrotrimethoxy-,sodium and its reaction products?

Methodological Answer:

  • Purity Assessment:
    • NMR Spectroscopy: ¹¹B NMR to confirm borate structure (δ ~10–20 ppm for tetracoordinate boron) .
    • Elemental Analysis: Verify Na and B content via ICP-MS or titration.
  • Reaction Monitoring:
    • FT-IR: Track disappearance of carbonyl peaks (e.g., 1700 cm⁻¹ for ketones).
    • GC-MS/HPLC: Identify volatile byproducts or polar intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate decomposition of Borate(1-),hydrotrimethoxy-,sodium?

Methodological Answer:

  • Moisture Control: Use molecular sieves or P₂O₅ in solvent storage. Perform reactions in Schlenk lines or gloveboxes .
  • Temperature Effects: Decomposition accelerates above 40°C. Optimize at –20°C to 25°C, balancing reactivity and stability .
  • Catalytic Additives: Introduce Lewis acids (e.g., LiCl) to enhance reducing efficiency, reducing required reagent stoichiometry .

Q. How should researchers analyze contradictory data arising from side reactions or impurities?

Methodological Answer:

  • Byproduct Identification:
    • GC-MS/LC-QTOF: Detect trace impurities (e.g., methanol from methoxy group hydrolysis) .
    • X-ray Crystallography: Resolve structural ambiguities in unexpected products.
  • Error Source Mitigation:
    • Replicate experiments under strict anhydrous conditions.
    • Compare with NaBH₄ or NaCNBH₃ controls to isolate reagent-specific effects .

Q. What mechanistic insights differentiate Borate(1-),hydrotrimethoxy-,sodium from other borohydride reagents?

Methodological Answer:

  • Steric and Electronic Effects: The trimethoxy groups increase steric hindrance, favoring selective reduction of less hindered carbonyl groups. Computational studies (DFT) can model transition states .
  • Solubility Profile: Enhanced solubility in ethers vs. alcohols (unlike NaBH₄), enabling homogeneous reaction conditions .
  • Comparative Studies:
    • Conduct kinetic assays with substituted ketones to quantify steric contributions.
    • Use isotopic labeling (e.g., D₂O quenching) to trace proton transfer pathways .

Q. How can researchers troubleshoot failed reductions or low yields in reactions involving this compound?

Methodological Answer:

  • Stepwise Diagnosis:
    • Purity Check: Confirm reagent integrity via ¹H NMR (absence of broad B–H peaks at δ ~1–2 ppm) .
    • Substrate Compatibility: Test electron-deficient vs. electron-rich carbonyls; steric hindrance may require elevated temperatures.
    • Quenching Protocol: Use acidic workup (e.g., dilute HCl) to hydrolyze borate intermediates, ensuring product liberation .

Q. What are the implications of its UN 1409 classification for large-scale laboratory use?

Methodological Answer:

  • Regulatory Compliance:
    • Segregate from water-reactive and oxidizing agents. Use secondary containment for bulk storage .
    • Document SDS sections 14 (Transport) and 5 (Firefighting) for institutional safety audits .
  • Waste Disposal: Neutralize with dry ethanol before aqueous disposal to prevent gas release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.